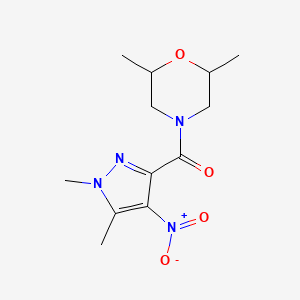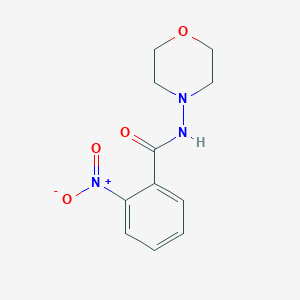
(2,6-dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring substituted with dimethyl groups and a pyrazole ring substituted with nitro and dimethyl groups, connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine and pyrazole intermediates, followed by their coupling through a methanone linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: (2,6-Dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway chosen. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(2,6-Dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s nitro group can participate in redox reactions, affecting cellular processes. Its morpholine and pyrazole rings can interact with enzymes and receptors, modulating their activity. Detailed studies are conducted to elucidate these interactions and their implications for biological activity.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound shares the morpholine ring but differs in its triazinyl substitution.
2,2-Dimethyl-1,3-dioxane-4,6-dione:
Uniqueness: (2,6-Dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to its combination of morpholine and pyrazole rings with nitro and dimethyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H18N4O4/c1-7-5-15(6-8(2)20-7)12(17)10-11(16(18)19)9(3)14(4)13-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
LHVIBNSSQGCPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10902057.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10902058.png)
![5-(difluoromethyl)-4-{[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10902060.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide](/img/structure/B10902068.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)furan-2-yl]-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10902069.png)


![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10902101.png)

![Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10902113.png)

![Dimethyl 5-[(3-nitrobenzoyl)amino]isophthalate](/img/structure/B10902118.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B10902121.png)

